molecular formula C14H11IO B063969 4-(iodomethyl)-9H-xanthene CAS No. 178685-06-8

4-(iodomethyl)-9H-xanthene

Cat. No. B063969
CAS RN: 178685-06-8
M. Wt: 322.14 g/mol
InChI Key: FXDOYEMUNQSHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(iodomethyl)-9H-xanthene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorescent dye that is commonly used in various laboratory experiments and research studies.

Mechanism of Action

The mechanism of action of 4-(iodomethyl)-9H-xanthene involves the formation of a covalent bond between the dye and the labeled molecule. The iodomethyl group in the dye reacts with the amino or thiol groups of the labeled molecule, resulting in the formation of a stable covalent bond. The resulting complex emits a bright green fluorescence when excited by light of a specific wavelength.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the labeled molecules. The covalent bond formed between the dye and the labeled molecule is stable and does not affect the function or structure of the molecule. However, the size and charge of the dye may affect the solubility and mobility of the labeled molecule.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(iodomethyl)-9H-xanthene as a fluorescent dye is its high sensitivity and specificity. The dye emits a bright green fluorescence that is easily detectable, even at low concentrations. Additionally, the covalent bond formed between the dye and the labeled molecule is stable, allowing for long-term imaging and analysis.
However, there are also limitations to using this compound in lab experiments. The size and charge of the dye may affect the solubility and mobility of the labeled molecule. Additionally, the covalent bond formed between the dye and the labeled molecule may interfere with the function or structure of the molecule.

Future Directions

For the use of 4-(iodomethyl)-9H-xanthene in scientific research include the development of new synthesis methods and derivatives, as well as the use of the dye in live-cell imaging studies.

Synthesis Methods

4-(iodomethyl)-9H-xanthene can be synthesized using various methods. One of the most common methods involves the reaction of 9H-xanthene-4-carboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-(iodomethyl)-9H-xanthene has a wide range of applications in scientific research. It is commonly used as a fluorescent dye to label various biological molecules such as proteins, nucleic acids, and lipids. The dye emits a bright green fluorescence when excited by light of a specific wavelength, making it easy to detect and visualize the labeled molecules.

properties

CAS RN

178685-06-8

Molecular Formula

C14H11IO

Molecular Weight

322.14 g/mol

IUPAC Name

4-(iodomethyl)-9H-xanthene

InChI

InChI=1S/C14H11IO/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-7H,8-9H2

InChI Key

FXDOYEMUNQSHCW-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31

Canonical SMILES

C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31

synonyms

4-(IODOMETHYL)-9H-XANTHENE

Origin of Product

United States

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